4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole
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Overview
Description
4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the thiophene.
Halogenation: The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids or halides are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biological studies: The compound can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole: Contains both bromine and chlorine substituents on the pyrazole ring.
4-bromo-5-(5-methylthiophen-2-yl)-1H-pyrazole: Contains a methyl group instead of a chlorine substituent.
4-chloro-5-(5-chlorothiophen-2-yl)-1H-pyrazole: Contains chlorine substituents on both the pyrazole and thiophene rings.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and binding properties. This dual halogenation can enhance the compound’s versatility in chemical synthesis and its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-4-3-10-11-7(4)5-1-2-6(9)12-5/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYZXGNZJFRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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